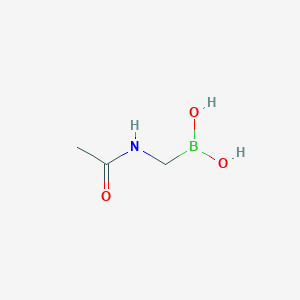

Acetamidomethylboronic Acid

説明

Acetamidomethylboronic Acid is a boronic acid derivative . It has a molecular weight of 116.91 . The IUPAC name for this compound is (acetylamino)methylboronic acid .

Molecular Structure Analysis

The molecular formula of this compound is C3H8BNO3 . The InChI code for this compound is 1S/C3H8BNO3/c1-3(6)5-2-4(7)8/h7-8H,2H2,1H3,(H,5,6) .

Chemical Reactions Analysis

Boronic acids, including this compound, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various sensing applications .

Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature for this compound is 4 degrees Celsius .

科学的研究の応用

Synthesis and Properties

- Acetamidomethylboronic acid derivatives, such as 3-Acetamido-6-heptafluoropropylphenylboronic acid, are synthesized for applications in biology and material science. The lowered pKa of these derivatives suggests enhanced binding with polyols under physiological pH (Shiino et al., 1993).

Bioconjugation and Carbohydrate Synthesis

- o-Acetamidophenylboronic acids are utilized in the synthesis of boronate esters, which have increased stability and are potential candidates for protecting groups in carbohydrate synthesis. Their unique properties also make them suitable for bioconjugation reactions involving carbohydrate moieties (Cai & Keana, 1991).

pH Imaging in Medical Research

- N-(2-Acetamido)-2-aminoethanesulfonic acid, a derivative of this compound, has been applied in pH imaging using hyperpolarized 13C magnetic resonance spectroscopy. This application is significant in medical imaging and diagnostics (Flavell et al., 2015).

Electrochemical Applications

- p-Acetamidophenylboronic acid has been explored for its electrochemical properties, particularly in the cleavage of the carbon-boron bond under neutral pH conditions. This is promising for the development of electrically controlled drug delivery systems (Sato et al., 2021).

Enzyme Inhibition in Biomedical Research

- Poly-γ-glutamic acid, produced by Bacillus subtilis D7, demonstrates angiotensin-converting enzyme inhibition, a property that may be significant in medicinal applications (Lee et al., 2014).

Photocatalysis in Environmental Science

- Graphene/titanium dioxide nanotubes enhanced with this compound derivatives have shown potential in degrading acetaminophen in water treatment processes, highlighting their utility in environmental applications (Tao et al., 2015).

Soil Degradation and Environmental Health

- The study of acetaminophen degradation in soil and its transformation products is crucial in understanding the environmental impact of this widely used medication (Li, Ye, & Gan, 2014).

Agricultural Applications

- Research on acetic acid treatment, a component of this compound synthesis, has shown beneficial effects on drought avoidance in crops like cassava, providing insights into sustainable agricultural practices (Utsumi et al., 2019).

Pharmaceutical Analysis and Sensor Development

- The electrochemical properties of acetaminophen, a related compound, have been studied for the development of practical sensors in pharmaceutical formulations (Karikalan et al., 2016).

将来の方向性

Boronic acids, including Acetamidomethylboronic Acid, are being increasingly utilized in diverse areas of research . They have found applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research will likely continue to explore these and other potential applications of boronic acids .

作用機序

Target of Action

(Acetamidomethyl)boronic acid, also known as Acetamidomethylboronic Acid, is primarily used in the field of organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are organic groups that participate in electronically divergent processes with the metal catalyst .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by (Acetamidomethyl)boronic acid, is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

Boronic acids in general have been investigated for their potential use in medicinal chemistry .

Result of Action

The primary result of the action of (Acetamidomethyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of (Acetamidomethyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, boronic acids have been used to monitor, identify, and isolate analytes within physiological, environmental, and industrial scenarios .

生化学分析

Biochemical Properties

(Acetamidomethyl)boronic acid, like other boronic acids, can interact with a variety of enzymes, proteins, and other biomolecules. These interactions often involve the formation of boronate esters with diols, a common feature in many biological molecules . For example, boronic acids can bind to diol and polyol motifs present in saccharides and catechols, and can also form bonds with nucleophilic amino acid side chains such as that of serine .

Cellular Effects

For instance, they can interfere in signaling pathways and inhibit enzymes .

Molecular Mechanism

The molecular mechanism of action of (acetamidomethyl)boronic acid involves its ability to form reversible covalent bonds with diols. This allows it to interact with a variety of biomolecules, potentially influencing enzyme activity and gene expression . The main mechanism by which boronic acids are metabolized is deboronation, yielding boric acid .

Metabolic Pathways

Boronic acids are known to interact with a variety of enzymes and cofactors .

Transport and Distribution

Boronic acids can be genetically encoded in proteins through the non-canonical amino acid para-boronophenylalanine (pBoF), suggesting potential mechanisms for their transport and distribution .

Subcellular Localization

Boronic acids can be genetically encoded in proteins, suggesting potential mechanisms for their localization within specific cellular compartments .

特性

IUPAC Name |

acetamidomethylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BNO3/c1-3(6)5-2-4(7)8/h7-8H,2H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDBCQJRADLOIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CNC(=O)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

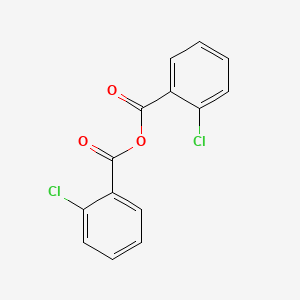

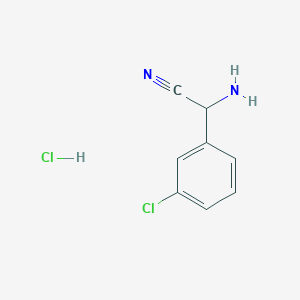

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Carbamoylphenyl)amino]acetic acid](/img/structure/B3268785.png)

![5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3268829.png)